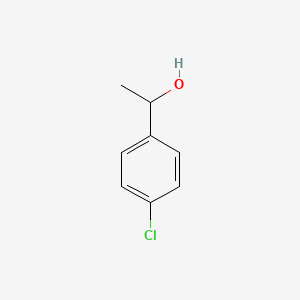

1-(4-Chlorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871854 | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-10-4 | |

| Record name | 1-(4-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-chloro-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethanol is a secondary alcohol that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorophenyl group attached to an ethanol (B145695) backbone, imparts specific physical and chemical characteristics that are crucial for its application and handling. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of its spectral characteristics.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 3391-10-4 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 119 °C at 10 mmHg |

| Density | 1.171 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.541 |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO |

| pKa | 14.22 ± 0.20 (Predicted) |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical constants of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is a convenient and accurate technique.[1]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.

-

Clamp the test tube securely within the heating block on the hot plate stirrer.

-

Position the thermometer bulb approximately 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating of the sample.

-

Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.

-

Adjust the thermometer so that its bulb is at the level of this reflux ring.

-

The stable temperature reading on the thermometer at this point is the boiling point of the liquid.[1]

Determination of Density

Density is the mass of a substance per unit volume. It is a characteristic property that can aid in substance identification.

Apparatus:

-

Graduated cylinder (e.g., 10 or 25 mL)

-

Electronic balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder. Record the exact volume.

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[2][3]

Determination of Solubility

Solubility tests are used to determine the solvent in which a compound dissolves, which provides insights into its polarity and potential applications.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

Procedure:

-

Place a small, measured amount (e.g., 25 mg or 0.05 mL) of this compound into a small test tube.

-

Add 0.75 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether) in small portions.

-

After each addition, shake the test tube vigorously to facilitate mixing.

-

Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[4] For liquid-liquid miscibility, the formation of a single homogeneous layer indicates solubility, while the presence of two distinct layers indicates insolubility.

Determination of Refractive Index

The refractive index measures how much a light ray bends when it passes from one medium to another and is a unique physical constant for a pure substance.

Apparatus:

-

Abbe refractometer

-

Dropper

-

Acetone and soft tissue for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and focus the eyepiece to get a clear view of the scale.

-

Rotate the knob to bring the boundary line between the light and dark fields to the center of the crosshairs.

-

Read the refractive index value directly from the scale.[5][6]

Synthesis Workflow

A common method for the synthesis of this compound is the reduction of 4'-chloroacetophenone. The following diagram illustrates a typical experimental workflow for this chemical transformation.

Caption: A typical workflow for the synthesis of this compound.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include a quartet for the methine proton (CH-OH), a doublet for the methyl protons (-CH₃), and multiplets for the aromatic protons on the chlorophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Distinct signals are expected for the methyl carbon, the methine carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretches for the aromatic and aliphatic portions, as well as C-O and C-Cl stretches, will also be present.

References

1-(4-Chlorophenyl)ethanol chemical structure and formula

An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound is an aromatic alcohol characterized by a chlorophenyl group attached to an ethanol (B145695) backbone. The chlorine atom is substituted at the para-position (position 4) of the phenyl ring.

-

Systematic IUPAC Name : this compound

-

Synonyms : p-Chloro-α-methylbenzyl alcohol, 4-Chloro-α-methylbenzenemethanol[4][5]

The structural formula is represented by the following SMILES and InChIKey identifiers:

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][4] It is soluble in common organic solvents but has limited solubility in water.[1] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 156.61 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | 1.171 g/mL at 25 °C | [2][4][7] |

| Boiling Point | 119 °C at 10 mmHg | [4][7][8] |

| 122-124 °C at 15 Torr | [5] | |

| Refractive Index | n20/D 1.541 | [4][8] |

| Flash Point | >110 °C (>230 °F) | [7][9] |

| pKa | 14.22 ± 0.20 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, most commonly via the reduction of the corresponding ketone, 4'-chloroacetophenone (B41964). A detailed experimental protocol based on a patented multi-step synthesis is outlined below. This process involves the conversion of 4'-chloroacetophenone to an intermediate, 4-chlorophenylacetic acid, via the Willgerodt-Kindler reaction, followed by reduction to the target alcohol.

Logical Workflow of Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholinoethanethione (Willgerodt-Kindler Intermediate) [10]

-

To a 100 mL three-necked flask equipped with a magnetic stirrer, add 11.8 mL (135.6 mmol) of morpholine.

-

Add 6.0 g (39 mmol) of 4'-chloroacetophenone and 2.0 g (62.4 mmol) of sulfur powder.

-

Heat the mixture to reflux at 127°C and maintain for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of ethyl acetate (B1210297) and stir for 30 minutes.

-

Filter the mixture to obtain the crude light-yellow solid product, which is used directly in the next step without further purification.

Step 2: Synthesis of 4-Chlorophenylacetic Acid (Hydrolysis) [10]

-

In a 200 mL three-necked flask, add 80 mL of 50% ethanol.

-

Add the crude thioamide intermediate from Step 1 and 5.6 g (100 mmol) of potassium hydroxide.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature and add 70 mL of water.

-

Adjust the pH to 7 using 6N hydrochloric acid and filter to remove any precipitated solids.

-

Further acidify the filtrate to pH 2 with 6N hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with water (2 x 30 mL), and dry to yield 4-chlorophenylacetic acid.

Step 3: Synthesis of this compound (Reduction) [10]

-

Set up a 200 mL three-necked flask under a nitrogen atmosphere, equipped with a mechanical stirrer.

-

Add 50 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool the flask to 0°C in an ice-salt bath.

-

Add 2.2 g (57.8 mmol) of sodium borohydride, followed by 4.6 g (27 mmol) of 4-chlorophenylacetic acid from Step 2. Stir for 10 minutes.

-

Prepare a solution of 6.86 g (27 mmol) of iodine in 40 mL of anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue the reaction for 1 hour at 0-10°C.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Slowly add 30 mL of methanol (B129727) dropwise to quench the reaction.

-

Remove the solvent under reduced pressure.

-

To the residue, add 80 mL of 20% potassium hydroxide solution and stir for 30 minutes.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 40 mL).

-

Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the final product, this compound, as a colorless liquid.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

General Protocol for NMR and IR Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). The expected signals for this compound include a doublet for the methyl protons, a quartet for the methine proton, a singlet for the hydroxyl proton (which may be broad), and multiplets or doublets in the aromatic region for the phenyl protons.[11]

-

¹³C NMR: A ¹³C NMR spectrum is recorded under similar conditions. Expected signals would correspond to the methyl carbon, the hydroxyl-bearing methine carbon, and the four distinct carbons of the p-substituted phenyl ring.[11][12]

Infrared (IR) Spectroscopy:

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an ATR-FTIR spectrometer. The IR spectrum is recorded. Key characteristic absorption bands include a broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching peaks (aromatic and aliphatic), C=C stretching peaks in the aromatic region (approx. 1490-1600 cm⁻¹), and a C-O stretching peak around 1080-1100 cm⁻¹.[11]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules.[1] Its primary applications are in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Synthesis : It is an intermediate in the preparation of various active pharmaceutical ingredients (APIs). The chiral versions of this alcohol are particularly valuable for synthesizing enantiomerically pure drugs.

-

Agrochemicals : It is used in the synthesis of fungicides and other crop protection agents.

-

Material Science : It can be used in the synthesis of dyes and pigments.[1]

-

Antimicrobial Properties : The compound itself has been noted to exhibit some antimicrobial and antifungal properties.[1]

References

- 1. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. This compound(3391-10-4) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Willgerodt_rearrangement [chemeurope.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Willgerodt Rearrangement [unacademy.com]

- 12. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanol (CAS: 3391-10-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)ethanol, a key chemical intermediate. This document details its physicochemical properties, synthesis protocols, analytical characterization methods, primary applications, and essential safety information.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by the presence of a chlorophenyl group and a hydroxyl group, making it a versatile building block in organic synthesis.[1] While soluble in organic solvents, it has limited solubility in water.[1]

| Property | Value | Reference(s) |

| CAS Number | 3391-10-4 | [2] |

| EC Number | 222-223-4 | [2] |

| Molecular Formula | C₈H₉ClO | [2][3] |

| Molecular Weight | 156.61 g/mol | [2][3] |

| Appearance | Liquid | [2][4] |

| Boiling Point | 119 °C at 10 mmHg | [2][4][5] |

| 122-124 °C at 14.997 Torr | [3] | |

| Density | 1.171 g/mL at 25 °C | [2][4][5] |

| 1.1629 g/cm³ at 20 °C | [3] | |

| Refractive Index (n20/D) | 1.541 | [2][4][5] |

| InChI Key | MVOSNPUNXINWAD-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(O)c1ccc(Cl)cc1 | [2] |

Synthesis of this compound

A documented synthesis route for this compound starts from 4-chloroacetophenone.[5] The process involves two main stages: the Willgerodt-Kindler reaction to produce an intermediate, 4-chlorophenylacetic acid, followed by its reduction to the target alcohol.[5]

Experimental Protocol: Two-Step Synthesis from 4-Chloroacetophenone

Step 1: Synthesis of 4-chlorophenylacetic acid via Willgerodt-Kindler Reaction [5]

-

Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, add 4-chloroacetophenone (6.0 g, 39 mmol), morpholine (B109124) (11.8 mL, 135.6 mmol), and sulfur powder (2.0 g, 62.4 mmol).[5]

-

Reaction Execution: Heat the mixture to reflux at 127 °C for 5 hours.[5]

-

Intermediate Isolation: After cooling the reaction to room temperature, add 100 mL of ethyl acetate (B1210297) and stir for 30 minutes. Filter the mixture and dry the solid to obtain 1-(4-Chlorophenyl)-2-morpholinoethanethione, which is used directly in the next step.[5]

-

Hydrolysis: In a 200 mL three-necked flask, add 80 mL of 50% ethanol (B145695), the intermediate from the previous step, and potassium hydroxide (B78521) (5.6 g, 100 mmol).[5]

-

Reaction Execution: Heat the mixture to reflux for 24 hours to hydrolyze the thioamide to 4-chlorophenylacetic acid.[5]

Step 2: Reduction of 4-chlorophenylacetic acid to this compound [5]

-

Reaction Setup: The 4-chlorophenylacetic acid intermediate is reduced using sodium borohydride (B1222165) in the presence of iodine.[5]

-

Reaction Execution: While specific conditions for this step from the patent are limited, a general procedure for sodium borohydride reduction involves dissolving the carboxylic acid in a suitable solvent like THF.[6] Sodium borohydride is then added portion-wise, often at a reduced temperature (e.g., 0 °C), and the reaction is stirred until completion (monitored by TLC).[6]

-

Work-up and Purification: The reaction is typically quenched with a mild acid (e.g., aqueous NH₄Cl or 1N HCl).[6] The product is then extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[6] The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[6] Purification can be achieved through column chromatography if necessary.

References

- 1. rsc.org [rsc.org]

- 2. This compound(3391-10-4) IR Spectrum [chemicalbook.com]

- 3. Benzenemethanol, 4-chloro-alpha-methyl- | C8H9ClO | CID 18825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(3391-10-4) 1H NMR spectrum [chemicalbook.com]

- 5. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Analysis of 1-(4-Chlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.33 - 7.26 | Multiplet | - | 4H | Ar-H |

| 4.89 | Quartet | 6.4 | 1H | CH-OH |

| 1.88 | Singlet | - | 1H | OH |

| 1.48 | Doublet | 6.4 | 3H | CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.3 | Ar-C (quaternary) |

| 133.0 | Ar-C (quaternary, C-Cl) |

| 128.6 | Ar-CH |

| 126.8 | Ar-CH |

| 69.7 | CH-OH |

| 25.3 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3356 | Strong, Broad | O-H (Alcohol) |

| 1598 | Medium | C=C (Aromatic Ring) |

| 1493 | Medium | C=C (Aromatic Ring) |

| 1452 | Medium | C-H (Alkane) Bend |

| 1089 | Strong | C-O (Alcohol) |

| 829 | Strong | C-H (Aromatic, para-disubstituted) Bend |

Sample Preparation: Thin Film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156/158 | ~3:1 | [M]⁺ (Molecular Ion) |

| 141/143 | ~3:1 | [M - CH₃]⁺ |

| 111/113 | ~3:1 | [C₆H₄Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃), which served as the solvent and provided the deuterium (B1214612) lock signal. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm). For the ¹H NMR spectrum, standard acquisition parameters were used, and the resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. For the ¹³C NMR spectrum, a proton-decoupled sequence was utilized to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat this compound was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and plate absorptions.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample, dissolved in a volatile solvent, was injected into the GC, where it was vaporized and separated from the solvent and any impurities. The separated compound then entered the mass spectrometer, where it was ionized by a beam of high-energy electrons (typically 70 eV). The resulting molecular ion and fragment ions were separated by their mass-to-charge ratio (m/z) in a quadrupole mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow of spectroscopic analysis.

Solubility Profile of 1-(4-Chlorophenyl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in various solvent systems. While this compound is generally known to be soluble in organic solvents and has limited solubility in water, comprehensive quantitative data across a wide range of solvents is not extensively documented in publicly available literature. However, a specific solubility value in dimethyl sulfoxide (B87167) (DMSO) has been reported.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL[1] | ~1.28 M |

Note: The molar solubility was calculated based on the molecular weight of this compound (156.61 g/mol ).

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in chemical and pharmaceutical development. Several well-established methods can be employed to obtain accurate and reproducible solubility data. The choice of method often depends on the properties of the solute and solvent, the required precision, and the available analytical instrumentation. Three common methods are detailed below.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the solubility of a solid solute in a liquid solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to the chosen organic solvent in a sealed container. The mixture is then agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solute: The saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any changes in solubility.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) to leave behind the non-volatile solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solute by the volume or mass of the solvent used.

Spectroscopic Method (UV-Vis)

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and rapid method for determining solubility. This technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Protocol:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations in the target organic solvent are prepared. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1, step 1).

-

Sample Preparation and Analysis: After separating the undissolved solute, a sample of the clear, saturated filtrate is taken and diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and versatile chromatographic technique that can be used to determine the solubility of a compound, even in complex mixtures. It is particularly useful for compounds that do not have a strong UV chromophore or when high sensitivity and specificity are required.

Protocol:

-

Development of an HPLC Method: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector (e.g., UV, PDA, or MS).

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration.

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1, step 1).

-

Sample Analysis: Following the separation of the undissolved solid, a sample of the clear, saturated filtrate is appropriately diluted and injected into the HPLC system.

-

Quantification: The peak area of this compound in the chromatogram of the sample is measured. The concentration of the diluted sample is then determined from the calibration curve. The solubility is calculated by correcting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the shake-flask method followed by analytical quantification.

Caption: Generalized workflow for solubility determination.

References

Synthesis of 1-(4-Chlorophenyl)ethanol from 4-chloroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-chlorophenyl)ethanol, a key intermediate in pharmaceutical and fine chemical synthesis, from 4-chloroacetophenone. The document details established reduction methodologies, including sodium borohydride (B1222165) reduction and catalytic transfer hydrogenation, with a focus on providing actionable experimental protocols. Quantitative data on reaction parameters, yields, and purity are systematically presented in tabular format to facilitate comparison and optimization. Furthermore, this guide includes visualizations of the reaction mechanism and a general experimental workflow, rendered using Graphviz (DOT language), to enhance understanding of the synthetic process. Spectroscopic data for both the starting material and the final product are also provided for characterization purposes.

Introduction

This compound is a chiral secondary alcohol of significant interest in the pharmaceutical industry, serving as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The efficient and selective synthesis of this compound from its corresponding ketone, 4-chloroacetophenone, is a subject of ongoing research and process optimization. The primary transformation involves the reduction of the ketone functionality, which can be achieved through various chemical methods.

This guide focuses on the most prevalent and practical methods for this synthesis: sodium borohydride reduction and catalytic transfer hydrogenation. It aims to provide researchers and drug development professionals with a detailed and practical resource, encompassing experimental procedures, comparative data, and visual aids to support laboratory-scale synthesis and process development.

Spectroscopic Data for Reactant and Product

Accurate characterization of the starting material and the final product is critical for ensuring the success of the synthesis and the purity of the desired compound.

Table 1: Spectroscopic Data for 4-chloroacetophenone

| Data Type | Values |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.91 (d, J = 8.5 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H), 2.61 (s, 3H)[1] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 196.8, 139.6, 135.4, 129.7, 128.9, 26.5[1] |

| Appearance | Colorless to light yellow liquid after melting[2] |

| Molecular Weight | 154.59 g/mol [3] |

Table 2: Spectroscopic Data for this compound

| Data Type | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.26–7.33 (m, 4H), 4.89 (q, J = 6.4 Hz, 1H), 1.88 (s, 1H), 1.48 (d, J = 6.4 Hz, 3H)[4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.3, 133.0, 128.6, 126.8, 69.7, 25.3[4] |

| Appearance | Colorless liquid |

| Molecular Weight | 156.61 g/mol [5] |

Synthesis Methodologies

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[6] It offers the advantages of operational simplicity and high yields.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 4-chloroacetophenone. The resulting alkoxide is subsequently protonated by the solvent (typically an alcohol) to yield this compound.

-

Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) in ethanol (B145695) (or methanol) at room temperature.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product. Purify by column chromatography on silica (B1680970) gel if necessary.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an alternative reduction method that uses a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a metal catalyst, typically based on ruthenium or rhodium.[7] This method avoids the use of pressurized hydrogen gas.

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., a Noyori-type catalyst, 0.5-1 mol%).

-

Reaction Mixture: Add a solution of 4-chloroacetophenone (1.0 eq) in isopropanol. Add a base (e.g., potassium isopropoxide) as a co-catalyst.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and filter off the catalyst. Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary

The choice of synthetic method can significantly impact the reaction's efficiency and outcome. The following tables summarize key quantitative data for different reduction approaches.

Table 3: Comparison of Reduction Methods

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Borohydride | NaBH₄ | Methanol | 0 - RT | 1 - 2 | >95 | Generic Lab Procedure |

| Transfer Hydrogenation | RuCl₂ (PPh₃)₃ / i-PrOH / Base | Toluene | 82 | 1 - 4 | 97 | [8] |

| Biocatalytic Reduction | Acetobacter sp. | Buffer/Isopropanol | 30 | 2 | ~97 | [9] |

Table 4: Enantioselective Reduction of 4-chloroacetophenone

| Catalyst/Biocatalyst | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

| Acetobacter sp. CCTCC M209061 | Isopropanol | >97 | >99 | R | [9] |

| Saccharomyces cerevisiae B5 | Ethanol | - | - | - | [10] |

| Ru-TsDPEN catalyst | HCOOH/Et₃N | ~95 | >98 | S or R (depending on catalyst chirality) | [11] |

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of this compound is depicted below.

Conclusion

The synthesis of this compound from 4-chloroacetophenone can be effectively achieved through several reliable methods. Sodium borohydride reduction offers a straightforward, high-yielding approach suitable for general laboratory synthesis. For applications requiring high enantiopurity, catalytic asymmetric transfer hydrogenation or biocatalytic methods are superior, providing excellent yields and enantiomeric excesses. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the selection and implementation of the most appropriate synthetic strategy to meet specific research and development needs.

References

- 1. rsc.org [rsc.org]

- 2. ruifuchem.com [ruifuchem.com]

- 3. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Preparation of chiral alcohol by stereoselective reduction of acetophenone and chloroacetophenone with yeast cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kanto.co.jp [kanto.co.jp]

An In-depth Technical Guide to the Enantiomers of 1-(4-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (S)- and (R)-enantiomers of 1-(4-chlorophenyl)ethanol, crucial chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document details their physicochemical properties, outlines various methods for their stereoselective synthesis and resolution, and provides in-depth experimental protocols for key methodologies. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows are visualized to facilitate understanding.

Introduction

Chiral secondary alcohols are pivotal intermediates in the asymmetric synthesis of complex molecules. Among these, the enantiomers of this compound have garnered significant attention due to the prevalence of the 4-chlorophenyl moiety in a wide range of pharmaceuticals and agrochemicals. The stereochemistry at the carbinol center is often critical for the biological activity and efficacy of the final product. Consequently, robust and efficient methods for the preparation of enantiomerically pure (S)-1-(4-chlorophenyl)ethanol and (R)-1-(4-chlorophenyl)ethanol are of paramount importance to the chemical and pharmaceutical industries.

This guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of these chiral alcohols. It consolidates key data and methodologies to support the development of efficient and scalable synthetic strategies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the individual enantiomers is fundamental for their synthesis, purification, and characterization. The following tables summarize the key physicochemical data for (S)- and (R)-1-(4-chlorophenyl)ethanol.

Table 1: General and Physical Properties

| Property | (S)-1-(4-Chlorophenyl)ethanol | (R)-1-(4-Chlorophenyl)ethanol | Racemic this compound |

| Molecular Formula | C₈H₉ClO[1][2] | C₈H₉ClO[3] | C₈H₉ClO[4] |

| Molecular Weight | 156.61 g/mol [1][2] | 156.61 g/mol [3] | 156.61 g/mol [4] |

| Appearance | Liquid[1] | Colorless to pale yellow liquid | Liquid[4] |

| Density | 1.175 g/mL at 25 °C[1] | 1.171 g/mL at 25 °C (lit.) | 1.171 g/mL at 25 °C (lit.)[4] |

| Boiling Point | 240.6 °C at 760 mmHg[1] | 119 °C at 10 mmHg (lit.) | 119 °C at 10 mmHg (lit.)[4] |

| Refractive Index (n20/D) | 1.544[1] | 1.541 (lit.) | 1.541 (lit.)[4] |

| Specific Rotation ([α]20/D) | -48.0° (c = 1 in chloroform)[1] | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | 0° |

| Flash Point | >110 °C[1] | >230°F (>110 °C) | >230°F (>110 °C) |

| Vapor Pressure | 0.0204 mmHg at 25°C[1] | 0.0204 mmHg at 25°C | 0.0204 mmHg at 25°C |

Synthesis and Resolution Strategies

The preparation of enantiomerically pure this compound can be broadly categorized into two main strategies: asymmetric synthesis from the prochiral ketone (4-chloroacetophenone) and resolution of the racemic alcohol.

Asymmetric Synthesis: Reduction of 4-Chloroacetophenone

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of 4-chloroacetophenone. This can be achieved using both chemical and biological catalysts.

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones. Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this transformation.

-

Workflow for Asymmetric Transfer Hydrogenation:

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Table 2: Representative Results for Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone

| Catalyst System | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | ee (%) | Configuration |

| RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | - | 28 | 95 | 95 | S |

| [{RuCl₂(p-cymene)}₂]/(1R,2R)-TsDPEN | Isopropanol | KOtBu | 25 | >99 | 98 | R |

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used technique that relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst, typically an enzyme. Lipases are commonly employed for the enantioselective acylation of alcohols.

In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the newly formed ester. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for this purpose.

-

Workflow for Lipase-Catalyzed Kinetic Resolution:

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Table 3: Representative Results for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

| Lipase | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) |

| Candida antarctica Lipase B | Vinyl Acetate (B1210297) | Heptane (B126788) | 60 | ~50 | >99 (R) | >99 (S) |

| Pseudomonas cepacia Lipase | Vinyl Acetate | MTBE | RT | 30 | 92 (S) | - |

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines the kinetic resolution of a racemic starting material with in-situ racemization of the less reactive enantiomer. This allows for the theoretical conversion of 100% of the racemate into a single, enantiopure product. A common approach for secondary alcohols involves the combination of a lipase for the enantioselective acylation and a ruthenium complex for the racemization of the unreacted alcohol.

-

Workflow for Dynamic Kinetic Resolution:

Caption: Principle of Dynamic Kinetic Resolution.

Table 4: Representative Results for Dynamic Kinetic Resolution of Racemic this compound

| Racemization Catalyst | Lipase | Acyl Donor | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| [Ru₂(CO)₄I₂(μ-I)]₂ | Novozym 435 | 4-Chlorophenyl acetate | Toluene | 70 | >99 | >99 |

| Cationic Ru Complex | Novozym 435 | Isopropenyl acetate | Toluene | RT | 92 | >99 |

Experimental Protocols

This section provides detailed experimental procedures for the key methods discussed.

Protocol for Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone

Materials:

-

4-Chloroacetophenone

-

[{RuCl₂(p-cymene)}₂]

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine (5:2 azeotropic mixture)

-

Anhydrous solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the ruthenium precursor and the chiral ligand in the anhydrous solvent to form the catalyst in situ.

-

Add 4-chloroacetophenone to the catalyst solution.

-

Add the formic acid/triethylamine mixture to initiate the reaction.

-

Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched this compound.

-

Determine the yield and enantiomeric excess of the product.

Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., heptane or MTBE)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a solution of racemic this compound in the anhydrous organic solvent, add Novozym 435.

-

Add vinyl acetate to the mixture.

-

Stir the suspension at the desired temperature.

-

Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol and the formed ester by silica gel column chromatography.

-

Determine the yields and enantiomeric excesses of both the resolved alcohol and the ester.

Protocol for Dynamic Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Ruthenium catalyst (e.g., Shvo's catalyst or a similar complex)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Acyl donor (e.g., isopropenyl acetate or 4-chlorophenyl acetate)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the racemic this compound, the ruthenium catalyst, and Novozym 435 in anhydrous toluene.

-

Add the acyl donor to the mixture.

-

Stir the reaction mixture at the specified temperature.

-

Monitor the reaction until complete conversion of the starting material is observed.

-

Filter off the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting ester by silica gel column chromatography.

-

Determine the yield and enantiomeric excess of the product.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized or resolved this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for its determination.

Table 5: Chiral HPLC and GC Methods for Enantiomeric Excess Determination

| Method | Column | Mobile Phase / Carrier Gas | Conditions | Retention Times |

| HPLC | Chiralcel OD-H | n-Hexane/Isopropanol (95:5) | Flow rate: 0.5 mL/min, UV detection at 214 nm | (S)-enantiomer: 10.69 min, (R)-enantiomer: 11.76 min |

| HPLC | Chiralpak AD-H | n-Hexane/Isopropanol (95:5) | Flow rate: 1.0 mL/min, UV detection at 220 nm | Not specified |

| GC | HYDRODEX β-TBDAc | Hydrogen | 150 °C isothermal, 1.0 bar | Not specified, baseline separation achieved |

General Protocol for Chiral HPLC Analysis

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a chiral column and a UV detector.

-

Chromatographic Conditions: Set the mobile phase composition, flow rate, and column temperature as specified in the method.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample.

-

Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The enantiomers of this compound are valuable chiral synthons with significant applications in the pharmaceutical and fine chemical industries. This technical guide has provided a detailed overview of their properties, synthesis, and resolution. The presented experimental protocols and quantitative data offer a practical resource for chemists and engineers working on the stereoselective synthesis of these important building blocks. The choice of the optimal method—be it asymmetric reduction, kinetic resolution, or dynamic kinetic resolution—will depend on factors such as the desired enantiomer, required enantiopurity, scalability, and economic considerations. The continuous development of more efficient and selective catalysts and biocatalysts will undoubtedly further enhance the accessibility of these crucial chiral intermediates.

References

Commercial Sourcing and Technical Applications of 1-(4-Chlorophenyl)ethanol: A Guide for Researchers

For researchers, scientists, and professionals in drug development, securing a reliable source of key chemical intermediates is paramount. 1-(4-Chlorophenyl)ethanol, a chiral alcohol, serves as a critical building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key physical and chemical properties, and detailed experimental protocols for its synthesis and analysis.

Commercial Suppliers and Market Overview

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale requirements. The pricing is influenced by the desired purity, quantity, and whether the product is a racemic mixture or a specific enantiomer. Higher purity grades and enantiomerically pure forms command a premium. Below is a summary of representative commercial suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | This compound | 3391-10-4 | 98% | 25 g | $110.00[1] |

| Thermo Scientific | This compound, 98% | 3391-10-4 | 98% | 25 g | $165.00[2] |

| AK Scientific | This compound | 3391-10-4 | - | 10 g | $60.00[1] |

| Biosynth Carbosynth | This compound | 3391-10-4 | - | 10 g | $40.60[1] |

| Biosynth Carbosynth | This compound | 3391-10-4 | - | 25 g | $65.00[1] |

| Crysdot | This compound | 3391-10-4 | - | 25 g | $49.00[1] |

| Heterocyclics | This compound | 3391-10-4 | - | 100 g | $137.00[1] |

| American Custom Chemicals Corporation | This compound | 3391-10-4 | - | 25 g | $1154.54[1] |

| HANGZHOU LEAP CHEM CO., LTD. | (R)-1-(4-Chlorophenyl)ethanol | - | 99.00% | - | Inquiry[3] |

| Henan Lihao Chem Plant Limited | (R)-4-Chloro-alpha-methylbenzyl alcohol | - | 99% | - | Inquiry[3] |

| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | 3391-10-4 | High-Purity | Bulk | Inquiry[4] |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 3391-10-4[1] |

| Molecular Formula | C₈H₉ClO[1] |

| Molecular Weight | 156.61 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 119 °C at 10 mmHg[5] |

| Density | 1.171 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.541[5] |

| Flash Point | >230 °F[5] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Synthetic Pathways and Experimental Protocols

The most common laboratory and industrial synthesis of this compound involves the reduction of 4'-chloroacetophenone (B41964). Asymmetric synthesis to obtain specific enantiomers is of particular interest in pharmaceutical applications.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Protocol 1: Synthesis via Willgerodt-Kindler Reaction and Reduction

This method, adapted from patent literature, involves the conversion of 4-chloroacetophenone to 4-chlorophenylacetic acid, followed by reduction.[6]

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholine ethylthione

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, add 11.8 mL (135.6 mmol) of morpholine.

-

To the stirred solution, add 6.0 g (39 mmol) of 4-chloroacetophenone and 2.0 g (62.4 mmol) of sulfur powder.

-

Heat the mixture to reflux at 127 °C for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Add 100 mL of ethyl acetate (B1210297) and stir for 30 minutes.

-

Filter the solid and dry to obtain 1-(4-chlorophenyl)-2-morpholine ethylthione, which can be used in the next step without further purification.[6]

Step 2: Synthesis of 4-chlorophenylacetic acid

-

In a 200 mL three-necked flask, prepare a solution of 50% ethanol (B145695) in water (80 mL).

-

Add the 1-(4-chlorophenyl)-2-morpholine ethylthione from the previous step and 5.6 g (100 mmol) of potassium hydroxide.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature and add 70 mL of water.

-

Adjust the pH to 7 with 6N hydrochloric acid and filter to remove any precipitate.

-

Further, adjust the pH of the filtrate to 2 with 6N hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with water, and dry to yield 4-chlorophenylacetic acid.[6]

Step 3: Reduction to this compound Note: The patent describes the synthesis of the isomeric 2-(4-chlorophenyl)ethanol (B160499) from 4-chlorophenylacetic acid. A direct reduction of 4'-chloroacetophenone is more common for this compound.

A more direct approach involves the catalytic transfer hydrogenation of 4'-chloroacetophenone.

Protocol 2: Asymmetric Transfer Hydrogenation

This method is suitable for producing enantiomerically enriched this compound.

-

In a reaction vessel, dissolve the chiral catalyst (e.g., a ruthenium-based catalyst) and a chiral ligand in a suitable solvent like 2-propanol under an inert atmosphere.

-

Add 4'-chloroacetophenone to the solution.

-

Add a hydrogen donor, such as 2-propanol, and a base (e.g., potassium hydroxide).

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with an aqueous acid solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the product by column chromatography to obtain the chiral this compound.

Analytical Methodologies

Accurate analysis of this compound, including the determination of enantiomeric purity, is crucial for quality control and research applications.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., HYDRODEX β-TBDAc).[7]

GC Conditions:

-

Injection Volume: 1 µL (split 1:30)

-

Injection Temperature: 230 °C

-

Carrier Gas: Hydrogen at 1.0 bar

-

Oven Temperature: 150 °C (isothermal)

-

Detector Temperature: 230 °C[7]

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 2 mg/mL.[7]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like ChiralPAK).[8]

HPLC Conditions:

-

The mobile phase composition and flow rate will depend on the specific chiral column used and should be optimized. Common mobile phases include mixtures of hexane/isopropanol or methanol/acetonitrile.[8]

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

Application in Pharmaceutical Synthesis

This compound is a key chiral intermediate in the synthesis of several antifungal agents, including econazole (B349626) and miconazole.[9][10][11] These drugs function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Synthetic Pathway to Econazole

Caption: Simplified synthetic pathway illustrating the use of this compound in the synthesis of the antifungal drug Econazole.

This technical guide provides a foundational understanding of the commercial landscape and technical applications of this compound. For specific research and development needs, it is recommended to consult the detailed safety data sheets (SDS) from suppliers and relevant scientific literature for in-depth protocols and safety information.

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 7. Chiral Separation of racemic this compound [chromaappdb.mn-net.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Antibacterial and antifungal agents. IV. Synthesis and antifungal activity of econazole analogs with pyrrole structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 11. Econazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 1-(4-Chlorophenyl)ethanol

This guide provides comprehensive safety and handling information for 1-(4-Chlorophenyl)ethanol (CAS No: 3391-10-4), intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical Identification and Physical Properties

This compound, also known as 4-Chlorophenyl methyl carbinol, is a colorless to pale yellow liquid.[1] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | References |

| Molecular Formula | C8H9ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 119 °C at 10 mmHg | [3][4][7] |

| Density | 1.171 g/mL at 25 °C | [3][4][7][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3][4] |

| Refractive Index | n20/D 1.541 (lit.) | [3][4] |

| Water Solubility | Limited solubility | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][9][10]

-

Ensure adequate ventilation in the work area.[1][9][10] A local exhaust ventilation system is recommended.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][10]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

A logical workflow for handling this compound in a laboratory setting is illustrated below.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification | References |

| Eye/Face Protection | Safety glasses with side shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133). | [1][9] |

| Hand Protection | Protective gloves (e.g., nitrile rubber). | [1][3][4] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |

| Respiratory Protection | A dust mask type N95 (US) may be used when ventilation is inadequate. | [3][4] |

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures | References |

| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention. | [1][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [1][9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][9] |

| Ingestion | Do NOT induce vomiting. Get medical attention. | [1][9] |

Chemical Stability and Reactivity

Understanding the chemical stability and reactivity is essential for safe storage and handling.

-

Reactivity: None known, based on available information.[1][9]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1][9]

-

Conditions to Avoid: Incompatible products, excess heat.[1][9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[1][9]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[1][9]

The following diagram illustrates the chemical's incompatibilities and hazardous decomposition products.

Toxicological Information

Accidental Release Measures

In the event of a spill:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9]

-

Environmental Precautions: Should not be released into the environment.[9]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[11]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential to consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment before beginning any work.

References

- 1. fishersci.de [fishersci.de]

- 2. Page loading... [guidechem.com]

- 3. This compound 98 3391-10-4 [sigmaaldrich.com]

- 4. 1-(4-氯苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 3391-10-4 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. angenechemical.com [angenechemical.com]

The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethanol is a crucial chiral building block in the landscape of modern organic synthesis.[1][2] Its structural features, comprising a 4-chlorophenyl group attached to a stereogenic carbinol center, make it a valuable precursor for the synthesis of a wide array of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth overview of the core applications of this compound, with a focus on asymmetric synthesis, derivatization, and catalytic transformations. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in a research and development setting.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a chiral synthon. The enantiomerically pure forms, (S)- and (R)-1-(4-chlorophenyl)ethanol, are of significant interest. The main strategies for obtaining and utilizing this compound are detailed below.

Asymmetric Synthesis of Enantiopure this compound

The direct synthesis of enantiomerically enriched this compound from the prochiral ketone, 4'-chloroacetophenone (B41964), is a highly efficient and widely employed strategy. Biocatalytic reduction and asymmetric transfer hydrogenation are the most prominent methods.

Stereoselective Bioreduction of 4'-Chloroacetophenone

Whole-cell biocatalysts and isolated enzymes offer a green and highly selective route to chiral alcohols.[3] Various microorganisms have been shown to reduce 4'-chloroacetophenone with high enantioselectivity.

Experimental Protocol: Bioreduction of 4'-chloroacetophenone using Acetobacter sp. CCTCC M209061 [3]

-

Culture Preparation: Cultivate Acetobacter sp. CCTCC M209061 in a suitable medium to obtain the whole-cell biocatalyst.

-

Reaction Setup: In a reaction vessel, prepare a buffer solution (e.g., TEA-HCl buffer, 100 mmol/L, pH 5.0).

-

Addition of Reactants: To the buffer, add isopropanol (B130326) (130 mmol/L) as a co-substrate for cofactor regeneration and 4'-chloroacetophenone (5.0 mmol/L).

-

Initiation of Biocatalysis: Introduce the wet cells of Acetobacter sp. (e.g., 0.24 g) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at 30°C with agitation (e.g., 160 rpm).

-

Monitoring and Work-up: Monitor the progress of the reaction by TLC or GC. Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain (R)-1-(4-chlorophenyl)ethanol.

Resolution of Racemic this compound

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a classical method for separating enantiomers, which relies on the differential reaction rates of the two enantiomers with a chiral catalyst, often a lipase (B570770).[4] In the case of racemic this compound, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol.

Dynamic Kinetic Resolution (DKR)

A more advanced and efficient approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer.[2] This allows for a theoretical yield of 100% for the desired enantiomer. A common system for the DKR of secondary alcohols employs Candida antarctica lipase B (often immobilized as Novozym 435) for the enantioselective acylation and a ruthenium complex for the racemization of the alcohol.[1][2][5]

Experimental Protocol: Dynamic Kinetic Resolution of this compound [1][2]

-

Reaction Setup: To a solution of racemic this compound in a suitable solvent (e.g., toluene), add an acyl donor (e.g., 4-chlorophenyl acetate (B1210297), 3 equivalents).

-

Addition of Catalysts: Add the racemization catalyst (e.g., a cationic ruthenium complex, 2 mol %) and the immobilized lipase (Novozym 435).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the conversion to the acetate product by GC or HPLC. Once the reaction is complete, the enzyme can be filtered off, and the product can be purified by chromatography. The acetate can then be hydrolyzed to afford the enantiopure alcohol.

Synthesis of this compound Derivatives

This compound serves as a starting material for the synthesis of various pharmaceutical and agrochemical intermediates.

Synthesis of 4-Chlorophenylethanol via Willgerodt-Kindler Reaction

A patented process describes the synthesis of 4-chlorophenylethanol from 4-chloroacetophenone, proceeding through a Willgerodt-Kindler reaction to form 4-chlorophenylacetic acid, which is then reduced.[6]

Experimental Protocol: Synthesis of 4-Chlorophenylethanol [6]

-

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholine ethylthione:

-

In a three-necked flask, combine 4-chloroacetophenone (39 mmol), morpholine (B109124) (135.6 mmol), and sulfur powder (62.4 mmol).

-

Reflux the mixture at 127°C for 5 hours.

-

Cool the reaction mixture to room temperature, add ethyl acetate (100 mL), and stir for 30 minutes.

-

Filter and dry the solid to obtain 1-(4-chlorophenyl)-2-morpholine ethylthione.

-

-

Step 2: Synthesis of 4-chlorophenylacetic acid:

-

In a three-necked flask, dissolve the product from Step 1 in 50% ethanol (B145695) (80 mL).

-

Add potassium hydroxide (B78521) (100 mmol) and reflux for 24 hours.

-

Cool the reaction mixture, add water (70 mL), and adjust the pH to 7 with 6N HCl.

-

Filter to remove the precipitate. Adjust the filtrate to pH 2 with 6N HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain 4-chlorophenylacetic acid.

-

-

Step 3: Reduction to 4-chlorophenylethanol:

-